Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
CAS No.:
Cat. No.: VC15871301
Molecular Formula: C10H11ClN2O3
Molecular Weight: 242.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClN2O3 |
|---|---|
| Molecular Weight | 242.66 g/mol |
| IUPAC Name | methyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate |
| Standard InChI | InChI=1S/C10H11ClN2O3/c1-15-8-5-3-7(4-6-8)12-13-9(11)10(14)16-2/h3-6,12H,1-2H3 |
| Standard InChI Key | IPYYPYTUZHFTKC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NN=C(C(=O)OC)Cl |
Introduction
Chemical Identity and Structural Properties
Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate belongs to the hydrazone family, featuring a chlorinated acetohydrazone backbone substituted with a 4-methoxyphenyl group. Its IUPAC name, methyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate, reflects the esterification of the acetic acid moiety and the presence of a hydrazone linkage. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 242.66 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)NN=C(C(=O)OC)Cl |
| InChI Key | IPYYPYTUZHFTKC-UHFFFAOYSA-N |
| PubChem CID | 155531 |
The planar hydrazone group () and electron-withdrawing chlorine atom predispose the molecule to nucleophilic substitution and cyclization reactions, though detailed mechanistic studies remain sparse.
Synthesis and Manufacturing
The compound is synthesized via condensation reactions between methyl chloroacetoacetate and 4-methoxyphenylhydrazine under acidic or catalytic conditions. A representative synthetic pathway involves:
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Precursor Activation: Methyl chloroacetoacetate reacts with hydrazine derivatives in ethanol or tetrahydrofuran (THF).
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Hydrazone Formation: Acid catalysis (e.g., ) promotes nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, yielding the hydrazone linkage.
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Purification: Crystallization or column chromatography isolates the product, typically yielding pale-yellow solids.
Comparative analyses with structurally related hydrazones, such as thrombopoietin mimetics , reveal shared synthetic challenges, including control over stereochemistry and byproduct formation during condensation.
Chemical Reactivity and Functional Transformations
Despite limited experimental data, the compound’s reactivity can be inferred from its functional groups:
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Chlorine Substituent: The α-chloroester moiety () is susceptible to nucleophilic displacement, enabling potential derivatization with amines or thiols.
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Hydrazone Linkage: The group may participate in cycloaddition reactions or serve as a chelating agent in coordination chemistry.
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Methoxy Group: Electron-donating effects enhance aromatic ring stability but reduce electrophilicity at the para position.
Notably, no peer-reviewed studies have documented specific reaction pathways or kinetic parameters for this compound, underscoring a critical research gap.
Research Gaps and Future Directions
Five key areas necessitate further investigation:
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Reactivity Profiling: Systematic studies on nucleophilic substitution, cyclization, and oxidation reactions.
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Solubility and Stability: Quantitative analysis in aqueous and organic solvents.
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Biological Screening: In vitro assays for antimicrobial, anticancer, or enzyme-modulatory effects.
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Computational Modeling: DFT calculations to predict electronic properties and reaction thermodynamics.
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Comparative Studies: Benchmarks against pharmacologically active hydrazones to identify structure-activity relationships .
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